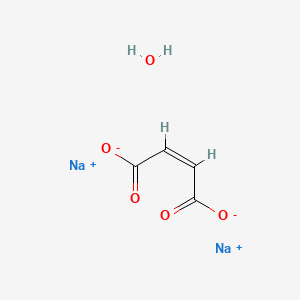Sodium maleate hydrate
CAS No.: 53172-74-0
Cat. No.: VC3791255
Molecular Formula: C4H6Na2O6
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53172-74-0 |
|---|---|
| Molecular Formula | C4H6Na2O6 |
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | disodium;(Z)-but-2-enedioate;dihydrate |
| Standard InChI | InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |
| Standard InChI Key | IBVHJKDBSOUFSS-SQDRRJMKSA-L |
| Isomeric SMILES | C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |
| SMILES | C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |
Introduction
Synthesis and Preparation
Chemical Synthesis
Sodium maleate hydrate is synthesized via the neutralization of maleic acid (C₄H₄O₄) with sodium hydroxide (NaOH) in an aqueous medium:
Industrial production involves optimizing reaction conditions (e.g., temperature control at 60–80°C) to achieve yields exceeding 90%. The product is precipitated by cooling, followed by filtration and drying to obtain crystalline hydrates .
Alternative Routes
Maleic anhydride hydrolysis followed by sodium hydroxide neutralization is another industrial method:
This route is favored for scalability and cost-effectiveness.
Physical and Chemical Properties
Structural Characteristics
X-ray crystallography reveals that sodium maleate hydrate forms triclinic crystals with a unit cell volume of 406.9 ų. The maleate anion adopts a planar configuration, stabilized by intramolecular hydrogen bonds between carboxylate oxygen atoms (O···O distance: 2.42 Å) . Hydration water molecules occupy interstitial sites, forming a hydrogen-bonded network .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.04 (anhydrous) | |
| Solubility in Water | Freely soluble (>500 g/L) | |
| Crystal System | Triclinic | |
| Density | 1.263 g/cm³ |
Spectroscopic Data
²³Na NMR spectroscopy shows a quadrupole coupling constant (QCC) of 0.77 MHz, indicating a moderate electric field gradient at the sodium nucleus . IR spectra exhibit characteristic carboxylate stretches at 1,560 cm⁻¹ (asymmetric) and 1,410 cm⁻¹ (symmetric) .
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Reacts with KMnO₄ in acidic conditions to form fumaric acid (C₄H₄O₄).
-
Reduction: Catalytic hydrogenation yields succinic acid (C₄H₆O₄) using Pd/C.
Substitution Reactions
Halogenation with Cl₂ or Br₂ produces halogenated maleates (e.g., C₄HCl₂Na₂O₄), utilized in polymer cross-linking.
Biological Activity
Enzyme Interactions
Maleate hydratase (malease) from Pseudomonas pseudoalcaligenes catalyzes the stereospecific hydration of sodium maleate to D-malate, with a Kₘ of 0.35 mM . Competitive inhibition by D-malate (Kᵢ = 0.63 mM) highlights its role in microbial metabolic pathways .
Protease Inhibition
Sodium maleate hydrate inhibits serine proteases via hydrogen bonding to active-site residues, reducing proteolytic activity by 40–60% in vitro. This property is under investigation for therapeutic applications in cancer and inflammatory diseases .
Industrial and Research Applications
Surfactant Synthesis
Sodium mono-alkylamide maleates, derived from sodium maleate hydrate, exhibit surface tension reduction to 32–34 mN/m at 10⁻³ M. These surfactants are used in detergents and emulsifiers .
Polymer Production
As a comonomer in polyelectrolyte synthesis, it enhances water solubility and biodegradability in resins.
Analytical Chemistry
In 4D-printed pH sensors, sodium maleate hydrate acts as a buffer component, maintaining stability across pH 4–8 .
Comparative Analysis with Related Compounds
Table 2: Comparison with Sodium Salts of Dicarboxylic Acids
| Compound | Structure | Key Differences |
|---|---|---|
| Sodium fumarate | Trans-dicarboxylate | Higher thermal stability (>200°C) |
| Sodium malate | Hydroxyl-dicarboxylate | Used as a food additive (E350) |
| Sodium succinate | Saturated dicarboxylate | Lower reactivity in oxidation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume